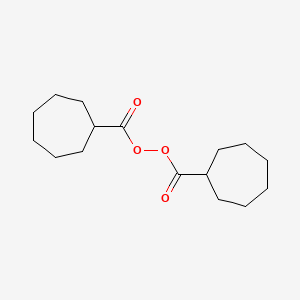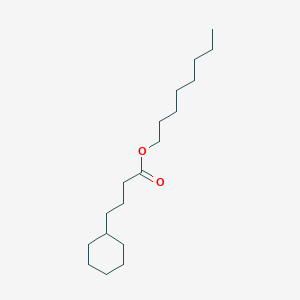
(2-Hydroxy-3,5-diiodobenzylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- is a chemical compound with the molecular formula C10H4I2N2O and a molecular weight of 421.9605 . This compound is characterized by the presence of two iodine atoms and a hydroxy group attached to a phenyl ring, which is further connected to a propanedinitrile moiety through a methylene bridge.
Méthodes De Préparation
The synthesis of Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- typically involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 2-hydroxy-3,5-diiodobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product .
Analyse Des Réactions Chimiques
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of iodine-containing compounds with biological systems.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- can be compared with other similar compounds such as:
Propanedinitrile, 2-[(3,4,5-trihydroxyphenyl)methylene]-: This compound has three hydroxy groups instead of two iodine atoms, which affects its reactivity and biological activity.
Benzenesulfonamide, N-[4,5-dichloro-2-[[(2-hydroxy-3,5-diiodophenyl)methylene]amino]phenyl]-: This compound contains a benzenesulfonamide moiety and chlorine atoms, which impart different chemical properties.
Propriétés
Numéro CAS |
727656-13-5 |
|---|---|
Formule moléculaire |
C10H4I2N2O |
Poids moléculaire |
421.96 g/mol |
Nom IUPAC |
2-[(2-hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4I2N2O/c11-8-2-7(1-6(4-13)5-14)10(15)9(12)3-8/h1-3,15H |
Clé InChI |
KLRGYSVLPILUFL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C=C(C#N)C#N)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid](/img/structure/B14072592.png)





